



Application Notes and Protocols for Intramolecular Rhodium-Catalyzed C-H Insertion Reactions

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting intramolecular rhodium-catalyzed C-H insertion reactions. This powerful synthetic methodology enables the formation of new carbon-carbon and carbon-nitrogen bonds, facilitating the construction of complex cyclic molecules from readily available starting materials. The protocols outlined below are intended to serve as a guide for researchers in organic synthesis and drug development.

Introduction

Intramolecular C-H insertion reactions catalyzed by rhodium complexes represent a highly efficient and atom-economical strategy for the synthesis of carbocyclic and heterocyclic ring systems.[1][2] These reactions proceed via the generation of highly reactive rhodium-carbenoid or -nitrenoid intermediates from precursors such as α -diazo carbonyl compounds or sulfamate esters, respectively.[1][3] The subsequent intramolecular insertion into a C-H bond allows for the regioselective and stereoselective formation of five- or six-membered rings, which are prevalent structural motifs in natural products and pharmaceutical agents.[2][4] The choice of rhodium catalyst and its ligand sphere is crucial for controlling the efficiency and selectivity of the transformation.[2][3]



Data Presentation: Quantitative Analysis of Reaction Parameters

The following tables summarize the quantitative data from key studies on intramolecular rhodium-catalyzed C-H insertion reactions, providing a comparative overview of the effects of catalyst, solvent, and substrate on reaction outcomes.

Rhodium-Catalyzed Intramolecular C-H Insertion of α -Aryl- α -diazo Ketones

This reaction is a powerful method for the synthesis of α -aryl cyclopentanones. The efficiency of the reaction is influenced by the rhodium catalyst, solvent, and electronic properties of the aryl substituent.[1][2]

Entry	Rhodium Catalyst	Solvent	Substrate (Ar)	Yield (%)	Reference
1	Rh2(OAc)4	Toluene	4- Bromophenyl	55	[1]
2	Rh2(pfb)4	Toluene	4- Bromophenyl	45	[1]
3	Rh2(OAc)4	Dichlorometh ane	4- Bromophenyl	41	[1]
4	Rh2(pttl)4	Toluene	4- Bromophenyl	61	[1]
5	Rh2(pttl)4	Toluene	4- Methylphenyl	42	[1]
6	Rh2(pttl)4	Toluene	3- Methoxyphen yl	58	[1]

pfb = perfluorobutyrate; pttl = phthaloyl-tert-leucinate



Rhodium-Catalyzed Intramolecular C-H Amination of Sulfamate Esters

The intramolecular amination of C-H bonds using sulfamate esters provides a direct route to cyclic sulfamidates, which are versatile intermediates for the synthesis of amines and their derivatives. The choice of catalyst can significantly impact the enantioselectivity of the reaction. [3][5]

Entry	Rhodium Catalyst	Substrate	Yield (%)	ee (%)	Reference
1	Rh2(OAc)4	3- Phenylpropyl sulfamate	85	-	[3]
2	Rh²(esp)²	3- Phenylpropyl sulfamate	>95	-	[3]
3	Rh₂(S-nap)₄	3-(4- Bromophenyl)propylsulfam ate	80	92	[5]
4	Rh₂(S-nap)₄	3-(4- Methoxyphen yl)propylsulfa mate	75	88	[5]
5	Rh₂(S-nap)₄	3- (Naphthalen- 2- yl)propylsulfa mate	82	94	[5]
6	Rh2(S- TFPTTL)4	3- Phenylpropyl sulfamate	78	48	[6]



esp = α , α , α ', α '-tetramethyl-1,3-benzenedipropionic acid; S-nap = N-naphthoyl-L-prolinate; S-TFPTTL = N-tetrafluorophthaloyl-(S)-tert-leucinate

Experimental Protocols

The following are detailed protocols for representative intramolecular rhodium-catalyzed C-H insertion reactions.

Protocol 1: Synthesis of α -Aryl Cyclopentanones via C-H Insertion of α -Aryl- α -diazo Ketones

This protocol is adapted from the work of Taber and Tian for the synthesis of 2-(4-Bromophenyl)-3-pentylcyclopentanone.[1]

Materials:

- α-(4-Bromophenyl)-α-diazo-2-heptanone
- Dirhodium(II) tetrakis(N-phthaloyl-tert-leucinate) [Rh2(pttl)4]
- Toluene, anhydrous
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
- Silica gel for column chromatography
- Standard laboratory glassware and stirring equipment

Procedure:

- Dissolve Rh₂(pttl)₄ (4.2 mg, 0.003 mmol, 1 mol%) in 2.0 mL of anhydrous toluene in a roundbottom flask under an inert atmosphere (e.g., argon or nitrogen) at room temperature.
- Prepare a solution of α -(4-bromophenyl)- α -diazo-2-heptanone (100 mg, 0.30 mmol) in 0.8 mL of anhydrous toluene.
- Add the solution of the diazo ketone dropwise to the catalyst solution over a period of 2 minutes with vigorous stirring.



- Continue stirring the reaction mixture at room temperature for an additional 10 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion of the reaction (disappearance of the diazo compound), add one drop of DBU to the reaction mixture.
- Concentrate the reaction mixture under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired α-aryl cyclopentanone.

Protocol 2: Intramolecular C-H Amination of a Sulfamate Ester

This protocol describes a general procedure for the rhodium-catalyzed intramolecular C-H amination of a sulfamate ester to form a cyclic sulfamidate, based on the work of Du Bois and coworkers.[3]

Materials:

- · 3-Arylpropylsulfamate ester
- Dirhodium(II) catalyst (e.g., Rh₂(OAc)₄ or Rh₂(esp)₂)
- Iodosylbenzene diacetate [PhI(OAc)₂] or Iodosobenzene [PhIO]
- Magnesium oxide (MgO)
- Dichloromethane (CH₂Cl₂), anhydrous
- Standard laboratory glassware and stirring equipment

Procedure:

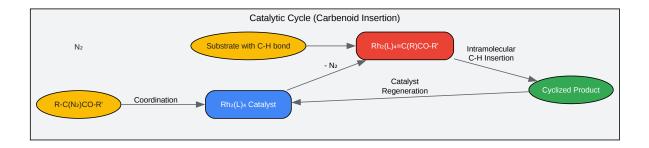
- To a solution of the 3-arylpropylsulfamate ester (1.0 equiv) and magnesium oxide (2.0-3.0 equiv) in anhydrous dichloromethane, add the dirhodium(II) catalyst (1-5 mol%).
- Stir the resulting suspension at room temperature.



- Add the oxidant, PhI(OAc)₂ (1.1-1.5 equiv) or PhIO (1.1-1.5 equiv), portion-wise over a period of time.
- Monitor the reaction by TLC until the starting material is consumed.
- Upon completion, filter the reaction mixture through a pad of celite to remove insoluble solids.
- Wash the celite pad with dichloromethane.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the corresponding cyclic sulfamidate.

Visualizations

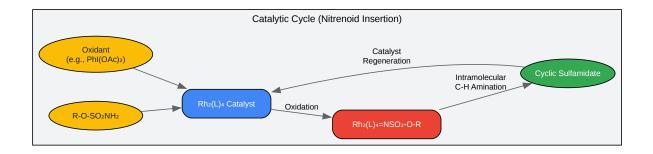
The following diagrams illustrate the key mechanistic pathways and a general experimental workflow for intramolecular rhodium-catalyzed C-H insertion reactions.



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Caption: Catalytic cycle for rhodium-catalyzed carbenoid C-H insertion.

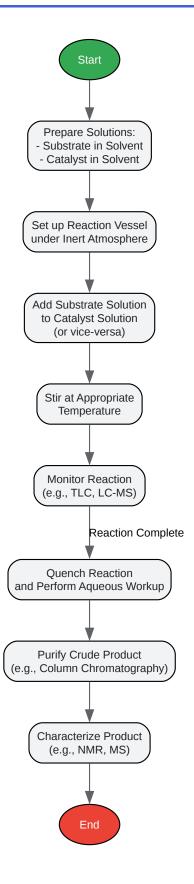




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Caption: Catalytic cycle for rhodium-catalyzed nitrenoid C-H amination.





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Caption: General experimental workflow for C-H insertion reactions.



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